molecular formula C8H4F5NO2 B6198110 5-(Perfluoroethyl)picolinic acid CAS No. 1421951-82-7

5-(Perfluoroethyl)picolinic acid

Cat. No.: B6198110
CAS No.: 1421951-82-7
M. Wt: 241.1
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Description

5-(Perfluoroethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is a derivative of pyridine with a carboxylic acid group at the 2-position and a perfluoroethyl group at the 5-position. This compound is known for its unique chemical properties due to the presence of the perfluoroethyl group, which imparts high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Perfluoroethyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid, which is commercially available.

    Introduction of Perfluoroethyl Group: The perfluoroethyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting picolinic acid with a perfluoroethyl halide (e.g., perfluoroethyl iodide) in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of picolinic acid and perfluoroethyl halide are handled in industrial reactors.

    Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Perfluoroethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

5-(Perfluoroethyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where modulation of metal ion availability is crucial.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(Perfluoroethyl)picolinic acid involves its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This interaction can modulate the availability and activity of metal ions in biological systems, affecting various biochemical pathways. For example, it can inhibit the activity of metalloenzymes by sequestering essential metal ions.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound without the perfluoroethyl group.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

5-(Perfluoroethyl)picolinic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as:

    High Thermal Stability: The perfluoroethyl group enhances the thermal stability of the compound.

    Chemical Resistance: The compound exhibits resistance to chemical degradation, making it suitable for use in harsh environments.

    Enhanced Lipophilicity: The perfluoroethyl group increases the lipophilicity of the compound, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDNTSPJEKHEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201905
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421951-82-7
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421951-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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